1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea

sEH inhibition binding affinity enzyme kinetics

This 1,3-disubstituted urea featuring an adamantane cage, furan-2-carbonyl, and thiophene linker demonstrates exceptional sEH binding affinity (Ki=1.40 nM). Unlike generic adamantyl-phenyl-ureas, the N′-(5-(furan-2-carbonyl)thiophen-2-yl)methyl substituent balances potency with metabolic stability—eliminating the oxidative liability introduced by methyl-substituted adamantyl analogs. Claimed in US Patents 10,377,744, 11,123,311, and 11,723,929, this composition-of-matter ensures freedom-to-operate for translational studies. Ideal for SAR profiling, in vivo efficacy models of hypertension or inflammatory pain, and orthogonal target validation alongside TPPU or t-AUCB. Researchers should verify pharmacokinetic parameters independently.

Molecular Formula C21H24N2O3S
Molecular Weight 384.49
CAS No. 1797141-28-6
Cat. No. B2547871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea
CAS1797141-28-6
Molecular FormulaC21H24N2O3S
Molecular Weight384.49
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5
InChIInChI=1S/C21H24N2O3S/c24-19(17-2-1-5-26-17)18-4-3-16(27-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H2,22,23,25)
InChIKeyWJXACQJECJRGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea (CAS 1797141-28-6): Baseline Identity and Inhibitory Profile for sEH-Targeted Research Procurement


1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea is a 1,3-disubstituted urea derivative that incorporates an adamantane cage, a furan-2-carbonyl group, and a thiophene linker. It is designed as a potent inhibitor of human soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs) [1]. The compound demonstrates a binding affinity (Ki) of 1.40 nM against recombinant human sEH [1]. The molecule is specifically claimed in multiple U.S. patents as a composition of matter, including US 10,377,744, US 11,123,311, and US 11,723,929, underscoring its structural uniqueness within the adamantyl-urea sEH inhibitor class [1].

Why 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea Cannot Be Casually Replaced by Other Adamantyl-Urea sEH Inhibitors


Within the adamantyl-urea sEH inhibitor series, even minor modifications to the adamantane substituents or the N′-heterocyclic group produce large shifts in both target potency and metabolic stability. A systematic study by Burmistrov et al. demonstrated that adding a single methyl group to the adamantane cage yields a 4-fold potency increase but that two or three methyl groups reduce human liver microsome stability by 8-fold and 98-fold, respectively [1]. Consequently, the specific N′-substituent (here, a 5-(furan-2-carbonyl)thiophen-2-yl)methyl group) dictates not only the inhibitor's fit within the sEH catalytic tunnel but also its susceptibility to oxidative metabolism. Generic replacement with a simpler adamantyl-phenyl-urea or an adamantyl-pyrazole-urea would therefore risk losing the carefully balanced potency/metabolic stability profile, making direct substitution unreliable without re-optimization [1].

Quantitative Differentiation Guide for 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea (CAS 1797141-28-6)


sEH Binding Affinity Relative to the Clinical Candidate TPPU

The target compound exhibits a Ki of 1.40 nM against recombinant human sEH in a FRET-based displacement assay [1]. In comparison, the widely used sEH inhibitor clinical candidate TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) demonstrates an IC50 of 3.7 nM for human sEH in a separate, though kinetically distinct, assay format . While Ki and IC50 are not directly numerically equivalent, the ~2.6-fold lower numeric value of the target compound's Ki suggests that it achieves at least comparable, and possibly superior, target engagement relative to TPPU when assessed under similar experimental conditions.

sEH inhibition binding affinity enzyme kinetics

Distinct Heterocyclic Scaffold: Furan-2-carbonyl-thiophene vs. Common Phenyl/Pyrazole Substituents

The N′-substituent of this compound comprises a 5-(furan-2-carbonyl)thiophen-2-yl)methyl group, whereas the majority of well-characterized adamantyl-urea sEH inhibitors bear simpler aryl substituents such as phenyl, trifluoromethoxyphenyl, or 4,5-dichloropyrazole [1][2]. High-inhibitory-activity adamantyl-diureas and thioureas reported by Burmistrov et al. typically fall within a 0.4–2.8 nM range, but none of those reference compounds contain the conjugated furan-carbonyl-thiophene system present in this molecule [1]. The extended π-system and hydrogen-bonding capacity of the furan-2-carbonyl group are anticipated to engage the sEH active site via distinct interactions (e.g., with residues lining the catalytic tunnel), potentially altering selectivity profiles relative to the standard phenyl or pyrazole analogs.

medicinal chemistry scaffold differentiation SAR

Projected Metabolic Stability Advantage vs. Methyl-Substituted Adamantyl Ureas

The adamantane cage of the target compound is unsubstituted at the bridgehead positions. In a systematic study of adamantane substitution effects, Burmistrov et al. showed that the introduction of one methyl group to the adamantane core led to a 4-fold increase in sEH inhibition potency with no significant loss of metabolic stability, but that two or three methyl groups caused 8-fold and 98-fold decreases in human liver microsomal stability, respectively [1]. Because this compound retains the unsubstituted adamantane scaffold, it is projected to avoid the marked metabolic instability associated with heavily methylated adamantyl ureas, while still delivering low-nanomolar potency (Ki = 1.4 nM) [2].

metabolic stability human liver microsomes adamantane substitution

Patent-Backed Composition of Matter and Freedom-to-Operate Considerations

The compound is explicitly listed as Compound No. 1 in U.S. Patent 10,377,744, and as Compound 1 in its continuations US 11,123,311 and US 11,723,929, all assigned to The Regents of the University of California [1]. This patent estate covers both the composition of matter and methods of use for sEH inhibition. In contrast, many simpler adamantyl-urea analogs are only described in the primary literature without explicit composition-of-matter protection, potentially complicating their use in commercial or translational research. The clear patent provenance provides legal certainty for organizations that require documented freedom-to-operate before procuring research reagents.

patent protection composition of matter procurement

Priority Research and Industrial Application Scenarios for 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea (CAS 1797141-28-6)


In Vitro sEH Inhibition Assays Requiring a Structurally Distinct Chemical Probe

The compound serves as a potent, low-nanomolar sEH inhibitor (Ki = 1.4 nM) that is structurally differentiated from TPPU and from simpler adamantyl-phenyl-ureas [1]. Its unique furan-carbonyl-thiophene moiety makes it valuable for chemical biology studies that aim to dissect structure-activity relationships or to validate sEH as a target without relying on the same chemotype as existing probes. Because it is explicitly patent-protected, it also offers a clear path for translational studies where freedom-to-operate is a concern [1].

In Vivo Pharmacology Studies Targeting Inflammation, Hypertension, or Pain

sEH inhibition is a validated strategy for elevating endogenous EET levels, which exert anti-inflammatory, vasodilatory, and analgesic effects in rodent models [1]. The compound's unsubstituted adamantane core is projected to confer favorable metabolic stability relative to methyl-substituted adamantyl ureas, making it a strong candidate for in vivo efficacy studies in models of hypertension, inflammatory pain, or diabetic nephropathy [2][3]. Researchers should independently verify pharmacokinetic parameters in their specific model system.

Chemical Tool for Comparative sEH Inhibitor Selectivity Profiling

Given its distinct heterocyclic architecture, this compound can be used alongside other sEH inhibitors (e.g., TPPU, t-AUCB) to profile differential off-target effects or tissue-specific sEH inhibition patterns. The furan-2-carbonyl group introduces additional hydrogen-bonding capacity that may alter selectivity relative to simple aryl-urea analogs, enabling researchers to dissect the pharmacological consequences of subtle changes in inhibitor structure [1].

Procurement for Lead Optimization and Medicinal Chemistry Campaigns

Medicinal chemistry teams pursuing novel sEH inhibitor scaffolds can use this compound as a reference standard or starting point for further derivatization. Its composition-of-matter patent coverage provides a secure foundation for collaborative or sponsored research agreements, and its well-defined single-target activity (sEH) simplifies the interpretation of SAR data [1][2].

Quote Request

Request a Quote for 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.